1,2,4a,4b,7,8,8a,8b-Octahydrobiphenylene
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Overview
Description
1,2,4a,4b,7,8,8a,8b-Octahydrobiphenylene is a chemical compound with the molecular formula C12H16 It is a derivative of biphenylene, characterized by the presence of eight hydrogen atoms added to the biphenylene structure, resulting in a saturated hydrocarbon
Preparation Methods
The synthesis of 1,2,4a,4b,7,8,8a,8b-Octahydrobiphenylene typically involves hydrogenation of biphenylene. The reaction is carried out under high pressure and temperature conditions in the presence of a suitable catalyst, such as palladium or platinum. The industrial production methods may vary, but they generally follow similar principles of catalytic hydrogenation to achieve the desired saturation of the biphenylene structure .
Chemical Reactions Analysis
1,2,4a,4b,7,8,8a,8b-Octahydrobiphenylene undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromic acid, leading to the formation of various oxygenated derivatives.
Reduction: Further reduction of this compound is possible, although it is already a highly reduced form of biphenylene.
Substitution: Electrophilic substitution reactions can occur, where hydrogen atoms are replaced by other functional groups.
Scientific Research Applications
1,2,4a,4b,7,8,8a,8b-Octahydrobiphenylene has several scientific research applications:
Chemistry: It is used as a model compound to study the reactivity and properties of saturated hydrocarbons.
Biology: Research into its biological activity and potential as a bioactive compound is ongoing.
Medicine: Its derivatives are being explored for potential therapeutic applications.
Industry: It is used in the synthesis of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 1,2,4a,4b,7,8,8a,8b-Octahydrobiphenylene involves its interaction with molecular targets through its saturated hydrocarbon structure. The pathways involved in its reactivity include radical formation and electrophilic substitution, which are influenced by the presence of hydrogen atoms and the overall stability of the compound .
Comparison with Similar Compounds
1,2,4a,4b,7,8,8a,8b-Octahydrobiphenylene can be compared with other similar compounds such as:
1,2,3,6,7,8,8a,8b-Octahydrobiphenylene: Another derivative of biphenylene with a slightly different hydrogenation pattern.
Biphenylene: The parent compound, which is less saturated and more reactive.
α-Phellandrene, dimer: A related compound with a similar structure but different functional groups and reactivity.
These comparisons highlight the uniqueness of this compound in terms of its saturation and stability, making it a valuable compound for various applications.
Properties
CAS No. |
62357-80-6 |
---|---|
Molecular Formula |
C12H16 |
Molecular Weight |
160.25 g/mol |
IUPAC Name |
1,2,4a,4b,7,8,8a,8b-octahydrobiphenylene |
InChI |
InChI=1S/C12H16/c1-2-6-10-9(5-1)11-7-3-4-8-12(10)11/h1,3,5,7,9-12H,2,4,6,8H2 |
InChI Key |
PNSGRIVSGNAUDG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2C3CCC=CC3C2C=C1 |
Origin of Product |
United States |
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